2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C13H10N2O2S2/c1-19(16,17)10-4-2-9(3-5-10)11-6-14-12-7-18-8-13(12)15-11/h2-8H,1H3 |
InChI Key |
VCZYMZWWUUMAHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The Suzuki-Miyaura reaction is a robust method for introducing aryl groups to heterocyclic systems. In a study on pyrazolo[3,4-b]pyridines, Zhang et al. employed Buchwald-Hartwig and Suzuki couplings to attach substituted phenyl groups to the core structure. Adapting this strategy, a brominated thieno[3,4-b]pyrazine intermediate could react with 4-(methylsulfonyl)phenylboronic acid under palladium catalysis. For instance, similar reactions achieved yields of 48–91% for arylpyrazole derivatives.
Direct Cyclization with Prefunctionalized Precursors
An alternative route involves synthesizing the 4-(methylsulfonyl)phenyl-substituted thiophene precursor before cyclization. Tanaka et al. demonstrated the preparation of 3-amino-4-(4-chlorophenyl)thiophene, which was subsequently amidated to form fungicidal agents. By replacing the chlorophenyl group with a methylsulfonylphenyl moiety, this method could yield the desired precursor. However, the electron-withdrawing nature of the sulfonyl group may necessitate milder reaction conditions to prevent decomposition.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are effective for coupling reactions. For example, Tanaka et al. achieved 91% yield in a Suzuki coupling using toluene/ethanol mixtures with potassium carbonate. Elevated temperatures (80–100°C) and prolonged reaction times (7–12 hours) are often required for complete conversion.
Oxidation of Thioether to Sulfone
If the methylsulfonyl group is introduced as a thioether intermediate, oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can yield the sulfone. Wyatt et al. reported successful sulfone formation using H₂O₂ in acetic acid, achieving >90% conversion in analogous systems.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorption bands at 1150–1300 cm⁻¹ (S=O asymmetric stretching) and 1320–1350 cm⁻¹ (S=O symmetric stretching) confirm the sulfonyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 48–91 | High regioselectivity | Requires brominated intermediate |
| Direct Cyclization | 67–83 | Fewer steps | Sensitivity of precursors |
| Post-functionalization | 70–85 | Flexibility in substituent introduction | Multiple oxidation steps required |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[3,4-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine core .
Scientific Research Applications
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Material Science: Its ability to form conjugated polymers makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The compound’s electronic properties also allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics .
Comparison with Similar Compounds
Key Research Findings
Electrochemical Properties : Cyclic voltammetry reveals that 2-(4-(methylsulfonyl)phenyl)-TP undergoes reversible reduction at –1.1 V (vs. Ag/Ag⁺), 0.3 V lower than diphenyl-TP, confirming enhanced electron affinity .
Theoretical Insights : CASPT2 calculations predict aromatization of the pyrazine unit in excited states, leading to a red-shifted absorption (λₐᵦₛ: 520 nm) compared to alkyl-TP derivatives (λₐᵦₛ: 480 nm) .
Thermoelectric Performance : TP derivatives with –SO₂CH₃ groups exhibit a Seebeck coefficient of 120 μV/K in composite films, outperforming alkyl-TP analogs (80 μV/K) due to improved charge-carrier mobility .
Biological Activity
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine is a heterocyclic compound notable for its thieno[3,4-b]pyrazine core, which is substituted with a methylsulfonyl group on a phenyl ring. This structural configuration positions it within a class of pyrazine derivatives recognized for their diverse biological activities and potential therapeutic applications. The compound's unique chemical properties have attracted attention in medicinal chemistry, particularly for its potential roles in inhibiting specific protein tyrosine phosphatases, which are pivotal in various cellular signaling pathways.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Used to form the thieno[3,4-b]pyrazine core from suitable precursors.
- Substitution Reactions : The methylsulfonyl group is introduced via nucleophilic substitution on the phenyl ring.
- Cyclization Techniques : Employed to construct the fused ring system characteristic of thieno[3,4-b]pyrazines.
These synthetic methods require optimization to ensure high yields and purity of the final product.
Biological Activities
Research indicates that compounds containing the thieno[3,4-b]pyrazine framework exhibit significant biological activities. Notably, this compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are implicated in various diseases such as cancer and autoimmune disorders.
The inhibition of PTPs can lead to modulation of signaling pathways that affect cell proliferation and survival. Preliminary studies suggest that this compound effectively alters these pathways, potentially leading to therapeutic effects against certain cancers.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Thieno[3,4-b]pyrazine with methylsulfonyl substitution | Potential SHP2 inhibitor |
| Thieno[3,4-b]pyridine Derivatives | Similar fused ring system | Anticancer properties |
| Pyrazolo[3,4-b]pyridine Compounds | Contains pyrazole instead of thieno | Diverse biological activities |
| Sulfonamide Derivatives | Contains sulfonamide functional groups | Antibacterial and anti-inflammatory effects |
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that compounds with a similar structure exhibit enhanced anti-proliferative activity compared to known chemotherapeutics like desferrioxamine. The presence of electron-donating substituents significantly improved their biological efficacy .
- Inhibition Studies : Interaction studies focusing on binding affinities and inhibitory effects on SHP2 phosphatase have shown promising results. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .
- Cellular Impact : Further investigations revealed that this compound modulates key signaling pathways linked to apoptosis and autophagy in cancer cells. This modulation is essential for enhancing its anticancer properties .
Q & A
Q. What are the optimized synthetic routes for preparing 2-(4-(methylsulfonyl)phenyl)thieno[3,4-b]pyrazine and its analogues?
The compound can be synthesized via a general route involving α-dione precursors formed by reacting organocuprates with oxalyl chloride. This method avoids instability issues with 3,4-diaminothiophene precursors and enables high-yield production of substituted thieno[3,4-b]pyrazines. Key steps include coupling reactions and purification via column chromatography. Substituents (e.g., methyl, phenyl) are introduced during precursor synthesis to modulate solubility and reactivity . For oligomeric derivatives, Stille cross-coupling is effective for constructing donor-acceptor systems .
Q. Which spectroscopic and electrochemical techniques are critical for characterizing thieno[3,4-b]pyrazine derivatives?
Essential techniques include:
- NMR (¹H/¹³C) : To confirm substitution patterns and purity (e.g., aromatic proton integration in 8.00–6.64 ppm regions for bulky substituents) .
- Cyclic Voltammetry (CV) : To determine redox potentials and HOMO/LUMO levels, critical for assessing charge-transfer capabilities .
- UV-Vis Spectroscopy : To analyze absorption maxima (e.g., red-shifted peaks due to phenyl substituents) and estimate optical band gaps .
- MALDI-TOF MS : For precise molecular weight validation, especially for high-mass oligomers .
Advanced Research Questions
Q. How do substituents on the thieno[3,4-b]pyrazine core influence electronic properties and reactivity?
Substituents like brominated dodecylthiophene enhance reactivity by introducing electron-withdrawing effects and steric bulk, improving solubility for solution-processing. Methylsulfonyl groups (as in 2-(4-(methylsulfonyl)phenyl)) increase electron deficiency, lowering LUMO levels and facilitating charge transport. Comparative studies show ethyl or methyl groups reduce conjugation length, raising band gaps (~2.75 eV) versus brominated derivatives (~2.07 eV) .
Q. What strategies are effective for reducing the band gap of thieno[3,4-b]pyrazine-based materials?
Band gap tuning relies on:
- Extended π-Conjugation : Fusing aromatic rings (e.g., dibenzoquinoxaline) lowers gaps to ~2.07 eV via enhanced delocalization .
- Donor-Acceptor Architecture : Alternating thieno[3,4-b]pyrazine (acceptor) with thiophene/dioxythiophene (donor) in oligomers reduces gaps to 2.275 eV .
- Theoretical Modeling : DFT/TD-DFT calculations predict substituent effects on absorption/emission spectra, guiding experimental design .
Q. Which computational methods best predict the excited-state behavior of thieno[3,4-b]pyrazines?
Multiconfigurational CASPT2 theory accurately models low-lying excited states, explaining absorption/emission spectra and aromatization in the pyrazine moiety upon excitation. DFT/B3LYP with 6-311G(d,p) basis sets optimize ground-state geometries, while PCM-TD-DFT accounts for solvent effects in optical property calculations .
Q. How can thieno[3,4-b]pyrazine-based oligomers model donor-acceptor interactions in polymers?
Oligomers synthesized via Stille coupling (e.g., terthienyls with varied thiophene/pyrazine ratios) serve as tunable models. Photophysical studies (e.g., fluorescence quenching) and electrochemical analysis reveal how conjugation length and substituent ratios affect charge separation. For example, increasing thieno[3,4-b]pyrazine content enhances acceptor strength, lowering LUMO levels by ~0.3 eV .
Q. What design principles improve the performance of thieno[3,4-b]pyrazine-based dyes in solar cells?
Key principles include:
- Auxiliary Acceptors : Incorporating thieno[3,4-b]pyrazine as an auxiliary acceptor in D–A′–π–A dyes broadens absorption spectra (e.g., panchromatic sensitizers).
- Solubility Modifiers : Alkoxy-phenyl groups enhance solubility and reduce dye aggregation, improving photovoltaic efficiency under 1 sun (9.03%) and dim light (27.17% PCE at 6000 lux) .
- Co-Adsorbents : Chenodeoxycholic acid suppresses recombination, boosting open-circuit voltage .
Methodological Guidance for Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported band gaps for similar thieno[3,4-b]pyrazine derivatives?
Discrepancies often arise from:
- Measurement Techniques : Compare optical gaps (UV-Vis Tauc plots) vs. electrochemical gaps (CV-derived HOMO/LUMO).
- Theoretical Approximations : Validate DFT-predicted gaps (e.g., B3LYP/6-31G(d,p)) against experimental data, noting systematic underestimation (~0.1–0.3 eV) .
- Substituent Effects : Control for alkyl chain length (e.g., dodecyl vs. methyl) and conjugation extent in structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
